
Vitexdoin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The extraction of Vitexdoin A from Vitex negundo involves several steps. Typically, the leaves are dried and powdered before being subjected to solvent extraction using methanol or ethanol . The extract is then concentrated and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Optimization of solvent use, extraction time, and purification steps is crucial to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Vitexdoin A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are employed to reduce specific functional groups.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the molecule.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Vitexdoin A has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its role in modulating cellular events such as apoptosis and cell cycle regulation.
Medicine: Exhibits anti-inflammatory, antioxidant, and anticancer properties.
Industry: Potential use in developing natural pesticides and antimicrobial agents.
Wirkmechanismus
Vitexdoin A exerts its effects through various molecular targets and pathways. It modulates the expression of transcriptional factors for pro-inflammatory mediators, reducing the expression of p-p38, p-ERK1/2, and p-JNK in LPS-elicited cells . This regulation helps in controlling inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vitexdoin B-E: These are phenyl naphthalene-type lignans isolated from the seeds of Vitex negundo.
Vitexdoin F: A phenylindene-type lignan with anti-inflammatory and anti-osteoporotic properties.
Uniqueness
Vitexdoin A is unique due to its specific phenyl dihydro naphthalene structure, which contributes to its distinct biological activities . Its ability to modulate multiple signaling pathways makes it a valuable compound for various therapeutic applications .
Eigenschaften
Molekularformel |
C19H18O6 |
|---|---|
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
(3R,4S)-6,7-dihydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-3,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C19H18O6/c1-25-18-6-10(2-3-15(18)22)19-13-7-17(24)16(23)5-11(13)4-12(8-20)14(19)9-21/h2-8,14,19,21-24H,9H2,1H3/t14-,19-/m0/s1 |
InChI-Schlüssel |
PNRPRUVCFFHMMC-LIRRHRJNSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](C(=CC3=CC(=C(C=C23)O)O)C=O)CO)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2C(C(=CC3=CC(=C(C=C23)O)O)C=O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide](/img/structure/B12380067.png)
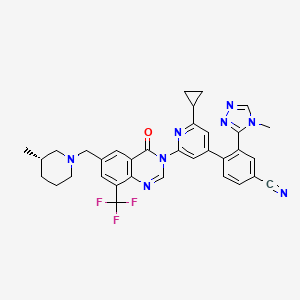
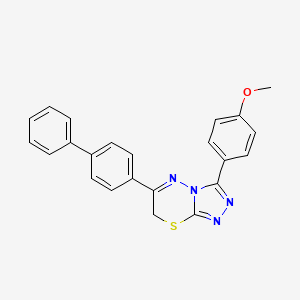
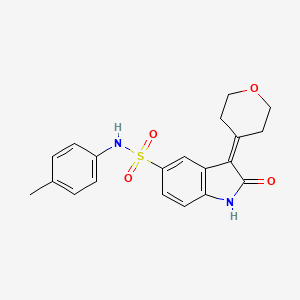
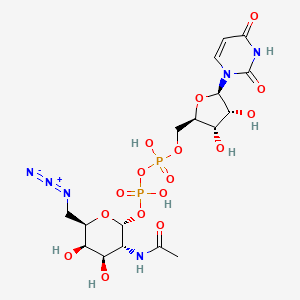

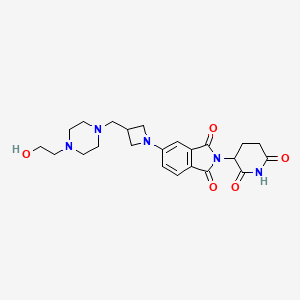
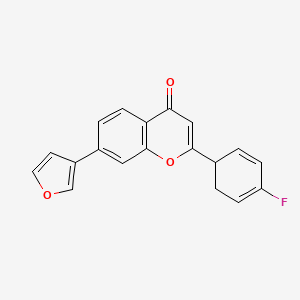
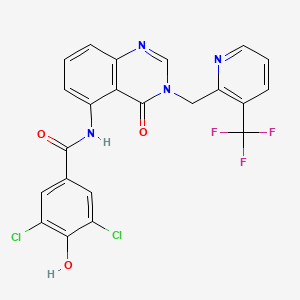
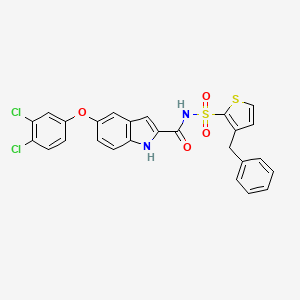
![[2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol](/img/structure/B12380108.png)
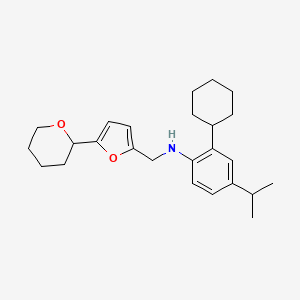

![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-ylpyridin-2-yl)benzene-1,3-dicarboxamide](/img/structure/B12380136.png)
